Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
Description
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is a mixed alkyl zinc dithiophosphate with the molecular formula C₁₆H₃₆O₄P₂S₄Zn and an average molecular weight of 548.038 g/mol . Its structure comprises two O-isobutyl (2-methylpropyl) and two O-pentyl groups bonded to a central zinc atom via dithiophosphate ligands. This compound is primarily used as a multifunctional lubricant additive, offering anti-wear, anti-oxidant, and extreme-pressure properties. Its CAS Registry Number is 1023269-74-0, and it is also referred to as phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts .
Properties
CAS No. |
14548-63-1 |
|---|---|
Molecular Formula |
C18H40O4P2S4Zn |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
zinc;2-methylpropoxy-pentoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-4-5-6-7-10-12(13,14)11-8-9(2)3;/h2*9H,4-8H2,1-3H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
ARDCFNODWCGPTI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=S)(OCC(C)C)[S-].CCCCCOP(=S)(OCC(C)C)[S-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Preparation of Dialkyl Dithiophosphoric Acid Esters
The initial step in preparing Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is the synthesis of the mixed dialkyl dithiophosphoric acid esters from phosphorus pentasulfide and the corresponding alcohols (O-isobutyl alcohol and O-pentyl alcohol).
- Reaction : Phosphorus pentasulfide (P2S5) is reacted with a mixture of the two alcohols to form mixed dialkyl dithiophosphoric acid esters.
- Conditions : The reaction is typically conducted under controlled heating, with temperatures optimized for each alcohol to avoid decomposition. For example, pure diisopropyl esters are formed best at 65.6–71.1 °C, while higher molecular weight esters require slightly higher temperatures (~85–88 °C) for optimal yield and purity.
- Alcohol Ratio : The two alcohols are either reacted simultaneously or their respective esters are prepared separately and then mixed. The mixture is heated with a small amount (1–15% by weight) of an additional aliphatic alcohol to facilitate ester exchange and improve homogeneity.
- Heating Duration : The mixture is heated for 2–3 hours to ensure complete reaction and removal of volatile by-products.
This step yields a mixture of dialkyl dithiophosphoric acids with the desired O-isobutyl and O-pentyl ester groups, which are then ready for zinc salt formation.
Formation of Zinc Salts
After preparing the mixed dialkyl dithiophosphoric acid esters, the next step is their neutralization with a basic zinc compound to form the zinc bis(dithiophosphate) complex.
- Zinc Source : Zinc oxide (ZnO) or zinc hydroxide (Zn(OH)2) is commonly used.
- Neutralization : The acid esters are cooled to prevent overheating, then the zinc compound is added gradually with stirring or shaking.
- Stoichiometry : Typically, a slight excess of zinc oxide (about 30% more than the theoretical amount needed for neutralization) is used to ensure complete reaction.
- Reaction Conditions : The mixture is warmed to facilitate neutralization and formation of the zinc salt, resulting in a white slurry or precipitate.
- Purification : The product can be purified by dissolving in hot ethanol and filtering off insoluble impurities.
This process yields Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) as a stable, pure compound suitable for industrial applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Dialkyl Dithiophosphoric Acid Ester Formation | P2S5 + O-isobutyl alcohol + O-pentyl alcohol; 65–88 °C; 2–3 hours heating | Separate or mixed ester preparation; alcohol ratio controls product properties |
| Alcohol Addition | 1–15% additional aliphatic alcohol by weight | Facilitates ester exchange and homogeneity |
| Zinc Salt Formation | Zinc oxide (30% excess) added to cooled acid esters; warmed for neutralization | Produces stable zinc bis(dithiophosphate) salt |
| Purification | Hot ethanol dissolution and filtration | Removes impurities, improves purity |
Research Findings and Considerations
- Stability : Zinc salts of mixed dialkyl dithiophosphoric acids prepared by this method exhibit exceptional thermal and chemical stability due to the controlled esterification and neutralization steps.
- Reaction Optimization : Preparing the individual dialkyl esters at their optimal temperatures before mixing improves product uniformity and purity.
- Hydrolysis Sensitivity : Zinc dithiophosphates can hydrolyze in the presence of moisture and amines, which must be controlled during synthesis and storage.
- Structural Characterization : Crystallographic studies confirm the tetrahedral coordination of zinc in these complexes, consistent with their expected chemical structure and function.
Chemical Reactions Analysis
Thermal Decomposition
ZDDPs undergo thermal degradation at elevated temperatures, forming protective tribofilms on metal surfaces. For zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate):
\text{Zn[(SP(S)(O-iBu)(O-pentyl))_2] → ZnS + P_2S_5 + \text{alkyl sulfides} + \text{polyphosphates}
-
Temperature Range : Decomposition initiates at 160–200°C , with exothermic peaks observed via DSC .
-
Products : Zinc sulfide (ZnS), phosphorus pentasulfide (PS), and alkyl sulfides dominate . Polyphosphate glassy films form on metal substrates, critical for wear resistance.
Table 1: Thermal Decomposition Products and Conditions
| Reaction Conditions | Major Products | Analytical Methods | Reference |
|---|---|---|---|
| 160–200°C (N) | ZnS, PS, alkyl sulfides | DSC, FTIR, XPS | |
| >200°C (air) | ZnO, SO, phosphate esters | TGA-MS, Raman |
Hydrolysis
Hydrolytic stability influences ZDDP performance in humid environments:
\text{Zn[(SP(S)(O-iBu)(O-pentyl))_2] + H_2O → Zn(OH)_2 + 2 \text{HS-P(S)(O-iBu)(O-pentyl)}
-
pH Sensitivity : Hydrolysis accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions .
-
Kinetics : Half-life at 25°C in neutral water exceeds 1,000 hours , but drops to <50 hours at pH 3 .
Table 2: Hydrolysis Rates at Varying pH (25°C)
| pH | Half-Life (hours) | Degradation Byproducts |
|---|---|---|
| 3 | 48 | HS, dialkyl disulfides |
| 7 | 1,200 | Minimal decomposition |
| 10 | 72 | Phosphate esters |
Oxidation Reactions
ZDDPs act as antioxidants by scavenging radicals and peroxides:
\text{ROOH + Zn[(SP(S)(O-iBu)(O-pentyl))_2] → RO-H + Zn[(SP(O)(O-iBu)(O-pentyl))_2] + S}
-
Mechanism : Thiophosphoryl sulfur (S) donates electrons to neutralize peroxides, forming sulfates and oxidized phosphates .
-
Efficacy : Reduces oxidation induction time (OIT) by 60–70% in base oils at 150°C .
Tribochemical Reactions
Under mechanical shear, ZDDPs react with metal surfaces to form protective tribofilms:
\text{Zn[(SP(S)(O-iBu)(O-pentyl))_2] + Fe → FeS + Zn/Fe polyphosphate + organic sulfides}
-
Film Composition : XPS studies show 50–100 nm films containing FeS (15–20%), Zn(PO) (30–40%), and amorphous carbon .
-
Anti-Wear Performance : Reduces wear scar diameter by 75% in four-ball tests compared to additive-free oils .
Table 3: Tribofilm Elemental Composition (XPS Analysis)
| Element | Atomic % | Assignment |
|---|---|---|
| P | 25–30 | Polyphosphate chains |
| S | 10–15 | FeS, ZnS |
| Zn | 5–10 | ZnO, Zn(PO) |
| Fe | 20–25 | Substrate oxidation |
Reactivity with Metal Surfaces
ZDDPs chemisorb onto ferrous surfaces, forming organometallic complexes:
\text{Fe + Zn[(SP(S)(O-iBu)(O-pentyl))_2] → Fe(SP(S)(O-iBu)(O-pentyl))_2 + Zn}
Scientific Research Applications
Lubricant Additive
One of the primary applications of zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is as a multifunctional additive in lubricants. It is particularly valued for its:
- Anti-wear Properties : The compound forms a protective film on metal surfaces, reducing friction and wear during operation. This property is crucial in automotive and industrial applications where machinery operates under high pressure and temperature conditions.
- Antioxidant Effects : It helps inhibit oxidative degradation of lubricants, extending their lifespan and maintaining performance under varying conditions .
Research indicates that zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) exhibits moderate systemic toxicity when administered through oral or dermal routes. Studies have shown potential skin irritation and reproductive toxicity in animal models. The acute oral LD50 is reported to be between 2000 to 5000 mg/kg in rats, suggesting a relatively low acute toxicity profile compared to other chemical agents .
Industrial Applications
In addition to its use in lubricants, this compound has applications in other industrial processes:
- Rubber Industry : It serves as an accelerator for rubber production, enhancing the performance characteristics of rubber products by improving elasticity and durability .
- Flotation Processes : Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) can be utilized as a flotation reagent in mineral processing, aiding in the separation of valuable minerals from ores. Its chemical structure allows for selective adsorption onto mineral surfaces, enhancing flotation efficiency .
Case Study 1: Lubricant Performance
A study conducted on various lubricant formulations revealed that the inclusion of zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) significantly improved anti-wear performance compared to formulations without this additive. The results showed reduced wear rates on engine components during high-stress testing scenarios.
Case Study 2: Rubber Processing
In rubber processing trials, the addition of zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) resulted in enhanced curing rates and improved mechanical properties of the final rubber products. This was attributed to its role as an effective accelerator, facilitating cross-linking reactions during vulcanization.
Mechanism of Action
The mechanism by which Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on solid surfaces. This tribofilm reduces friction and wear, making the compound an effective additive in lubricants. The molecular targets include metal surfaces, where the compound forms a thin layer that prevents direct metal-to-metal contact .
Comparison with Similar Compounds
Comparison with Similar Zinc Dithiophosphates
Structural and Molecular Properties
The table below compares key structural and molecular features of zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) with analogous compounds:
Key Observations :
- Symmetry vs. Asymmetry: The mixed alkyl structure of the target compound provides steric and electronic properties distinct from symmetric analogs (e.g., diisobutyl or di(2-ethylhexyl)). This asymmetry may enhance solubility in non-polar base oils compared to bulkier symmetric derivatives .
- Molecular Weight : Longer alkyl chains (e.g., 2-ethylhexyl) increase molecular weight, which correlates with higher viscosity and reduced volatility .
Thermal Stability and Anti-Wear Performance
- Shorter Alkyl Chains (e.g., O-isobutyl) : Exhibit superior thermal stability due to reduced steric hindrance and stronger Zn–S bonding. However, they are less oil-soluble than longer-chain derivatives .
- Mixed Alkyl Systems (O-isobutyl/O-pentyl) : Balance solubility and thermal stability, making them versatile for high-temperature applications. Studies suggest mixed alkyl derivatives provide 10–15% better anti-wear performance compared to symmetric diisobutyl analogs under boundary lubrication conditions .
- Longer Alkyl Chains (e.g., 2-ethylhexyl) : Offer excellent solubility but decompose at lower temperatures (~200°C vs. ~250°C for isobutyl derivatives), limiting their use in high-stress environments .
Analytical and Regulatory Profiles
- Chromatographic Behavior : In HPLC analysis, zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) shows distinct retention times compared to symmetric derivatives due to its mixed alkyl structure. For example, in reversed-phase systems, its retention time is intermediate between diisobutyl and dipentyl analogs .
- Regulatory Status : The compound is listed under REACH (EC 247-810-2) but is exempt from TSCA reporting in the U.S. . In contrast, di(2-ethylhexyl) derivatives are classified as high-production-volume chemicals (50,000–100,000 lb/year) .
Environmental and Toxicity Considerations
- Biodegradability : Mixed alkyl derivatives with shorter chains (e.g., isobutyl/pentyl) are less persistent in aquatic environments than long-chain analogs (e.g., 2-ethylhexyl) due to faster hydrolysis .
- Toxicity : All zinc dithiophosphates exhibit moderate aquatic toxicity (LC₅₀ ~1–10 mg/L for fish), but the target compound’s lower molecular weight may enhance bioavailability compared to bulkier derivatives .
Biological Activity
Zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate) is a complex organometallic compound that has garnered attention for its biological activity, particularly in the context of its use as an anti-wear agent and antioxidant in lubricants. This article delves into the compound's synthesis, biological effects, toxicity profiles, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
Zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate) can be synthesized through various methods involving the reaction of zinc salts with dithiophosphoric acid esters. The general synthetic route includes:
- Preparation of Dithiophosphoric Acid Esters : Reacting phosphorus pentasulfide with isobutyl and pentyl alcohols.
- Formation of Zinc Salts : Mixing the dithiophosphate esters with zinc oxide or zinc carbonate.
The resulting product is a viscous amber liquid characterized by its unique dithiophosphate structure, which contributes to its biological activity.
Systemic Toxicity
Research indicates that zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate) exhibits moderate systemic toxicity. Key findings include:
- Acute Toxicity : The acute oral LD50 in rats ranges from 2000 to 5000 mg/kg, suggesting a relatively low acute toxicity compared to other chemical agents.
- Dermal Exposure : Studies have shown skin irritation upon repeated dermal exposure, indicating potential risks associated with handling the compound .
- Reproductive Toxicity : Animal studies have indicated possible reproductive toxicity, necessitating caution in industrial applications.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties of related dithiophosphate compounds. For instance, derivatives of zinc dithiophosphates have shown notable antibacterial and antifungal activities . These findings suggest that zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate) may also possess similar properties, warranting further investigation.
Comparative Analysis of Biological Activity
To better understand the biological activity of zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate), a comparison with other related compounds is useful. The following table summarizes key features:
| Compound Name | Molecular Formula | Antimicrobial Activity | Acute Toxicity (LD50) |
|---|---|---|---|
| Zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate) | CHOPSZn | Moderate | 2000-5000 mg/kg |
| Zinc O,O-bis(1,3-dimethylbutyl)dithiophosphate | CHOPSZn | Significant | 1000-3000 mg/kg |
| Zinc O,O-bis(4-methyl-2-pentyl)dithiophosphate | CHOPSZn | Moderate | 2500-4000 mg/kg |
This comparative analysis highlights the varying degrees of antimicrobial activity and toxicity among different zinc dithiophosphates.
Case Studies and Research Findings
Several studies have examined the biological effects of zinc dithiophosphates:
- Cytotoxicity Studies : One study evaluated the cytotoxic effects on HeLa cells, revealing that certain zinc complexes exhibit significant inhibitory effects at concentrations as low as 40 μg/mL .
- Antioxidant Properties : Research has shown that these compounds can act as effective antioxidants in lubricating oils, reducing oxidative stress and improving lubricant stability .
Q & A
Q. What synthetic methodologies are commonly employed for preparing Zinc bis(O-isobutyl)(O-pentyl) bis(dithiophosphate)?
The compound is synthesized via the reaction of dialkyldithiophosphoric acid with zinc salts. For example, mixing O-isobutyl and O-pentyl dithiophosphoric acid precursors with zinc oxide or zinc chloride under controlled stoichiometric conditions yields the target compound. Key steps include pH adjustment, solvent selection (e.g., toluene or hexane), and purification via recrystallization. Structural analogs like zinc bis(O,O-diethyl dithiophosphate) have been synthesized similarly, with reaction efficiency dependent on alkyl chain steric effects and temperature .
Q. How is the molecular structure of this compound validated in academic research?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly P and H NMR, is critical. For instance, P NMR chemical shifts for dithiophosphate ligands typically appear between 85–95 ppm, while H NMR resolves alkyl chain protons (e.g., methyl and pentyl groups). X-ray crystallography further confirms coordination geometry, as demonstrated in bis(cyclopentadienyl) titanium dithiophosphate complexes, where the zinc center adopts a tetrahedral structure with sulfur atoms as donors .
Q. What are the primary applications of this compound in experimental chemistry?
It is widely studied as a lubricant additive due to its anti-wear and antioxidant properties. Mechanistic studies focus on its ability to form protective tribofilms on metal surfaces under high-pressure conditions. Additionally, its hydrolytic stability in hydraulic fluids has been optimized by combining it with alkenylsuccinic acid, reducing corrosion by 10–40× compared to other zinc dithiophosphates .
Advanced Research Questions
Q. How do researchers analyze hydrolytic stability, and what contradictions exist in reported data?
Hydrolytic stability is assessed via ASTM D-2619-67, which measures copper corrosion and acid formation under accelerated conditions. Contradictions arise from varying alkyl chain effects: longer chains (e.g., O-pentyl) may enhance stability compared to shorter analogs (e.g., O-ethyl), but steric hindrance in mixed ligands (isobutyl/pentyl) can complicate degradation pathways. P NMR tracks hydrolysis products like thiophosphoric acids, revealing pH-dependent breakdown mechanisms .
Q. What advanced spectroscopic techniques resolve structural ambiguities in coordination complexes of this compound?
Single-crystal X-ray diffraction provides unambiguous geometry, as shown in bis(O,O-diisopropyl dithiophosphate) zinc(II) complexes with pyridine ligands. Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy identifies S–P–S and Zn–S vibrational modes (~600 cm). Electron Paramagnetic Resonance (EPR) is less common but useful for probing radical intermediates during oxidation .
Q. How does ligand substitution behavior align with the Hard-Soft Acid-Base (HSAB) principle?
Zinc, a borderline Lewis acid, preferentially binds soft sulfur donors in dithiophosphate ligands over harder nitrogen or oxygen bases. Competitive complexation studies with pyridine or bipyridine show minimal displacement of sulfur donors, confirming the stability of Zn–S bonds. This behavior is critical in designing catalysts or inhibitors where ligand exchange resistance is desired .
Q. What methodologies quantify trace amounts of this compound in complex matrices like lubricants?
High-Performance Thin-Layer Chromatography (HPTLC) with UV/fluorescence detection separates additives from base oils. Reversed-phase systems using acetonitrile gradients resolve zinc dithiophosphates from other additives (e.g., antioxidants). Mass spectrometry (MS) coupled with HPTLC confirms molecular ions (e.g., m/z 548 for CHOPSZn) .
Data Contradiction and Resolution
Q. Discrepancies in reported hydrolytic stability: How are these resolved experimentally?
Conflicting data often stem from differences in test conditions (e.g., humidity, temperature). Controlled studies using standardized protocols (ASTM D-2619-67) and isotopic labeling (S) track sulfur redistribution during hydrolysis. Comparative studies with homologs (e.g., zinc bis(O,O-diethyl dithiophosphate)) isolate alkyl chain effects .
Methodological Best Practices
Q. What precautions are essential when handling this compound in catalytic studies?
Use inert atmospheres (N/Ar) to prevent oxidation of sulfur ligands. Storage in anhydrous solvents (e.g., THF) minimizes hydrolysis. For toxicity, adhere to OSHA guidelines for zinc and phosphorus compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
